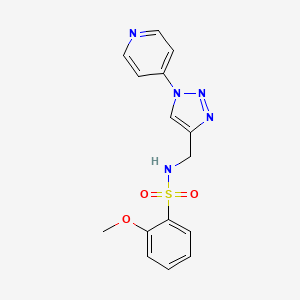

![molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1208639-50-2](/img/structure/B2432512.png)

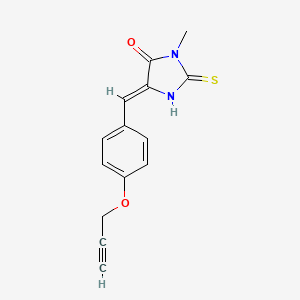

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylimidazoles . It is structurally similar to telmisartan, a medication used for controlling high blood pressure .

Synthesis Analysis

The synthesis of similar compounds often involves the use of benzimidazole derivatives . The process may involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole ring system, which is a type of nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Aplicaciones Científicas De Investigación

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique chemical structure. The trifluoromethyl group and benzimidazole moiety are known for their biological activity. Research has indicated that compounds with these groups can exhibit analgesic, anti-inflammatory, and antiplatelet activities . This makes it a candidate for developing new pain relief medications and anti-inflammatory drugs.

Anticancer Activity

The chromen-4-one structure in this compound is a well-known scaffold in anticancer research. Studies have shown that derivatives of chromen-4-one can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This compound could be explored for its potential to develop new anticancer agents, particularly targeting specific cancer pathways.

Antiviral Applications

Benzimidazole derivatives have been studied for their antiviral properties. The presence of the trifluoromethyl group enhances the compound’s ability to interact with viral enzymes and proteins, potentially inhibiting viral replication . This makes it a promising candidate for developing antiviral drugs against viruses like HIV, hepatitis, and influenza.

Neuroprotective Agents

Research has shown that compounds containing the benzimidazole and chromen-4-one moieties can have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This compound could be investigated for its potential to develop neuroprotective therapies.

Antibacterial and Antifungal Research

The unique structure of this compound also lends itself to antibacterial and antifungal research. Benzimidazole derivatives have been found to exhibit significant antibacterial and antifungal activities . This compound could be explored for developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Enzyme Inhibition Studies

The compound’s structure suggests it could be a potent inhibitor of various enzymes. For example, benzimidazole derivatives have been studied for their ability to inhibit enzymes like glycogen phosphorylase and dipeptidyl peptidase-4, which are targets for diabetes and metabolic disorders. This compound could be used in research to develop enzyme inhibitors for therapeutic use.

These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application leverages different aspects of the compound’s unique chemical structure, making it a valuable subject for further study.

Synthesis and Pharmacological Activity of Trifluoromethyl-Containing Imidazo [1,2-A]Benzimidazoles A brief review of the biological potential of indole derivatives Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients The preparation of (4 H )-imidazol-4-ones and their application in the … Synthesis and Pharmacological Activity of Trifluoromethyl-Containing Imidazo [1,2-A]Benzimidazoles : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential uses in the treatment of human diseases, given the wide use of similar nitrogen heterocycles in medicinal chemistry . Additionally, improved processes for the preparation of similar compounds are being developed .

Mecanismo De Acción

Target of Action

The compound, also known as 2-(4-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}piperidine-1-carbonyl)-4H-chromen-4-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREYDCRDNRWLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

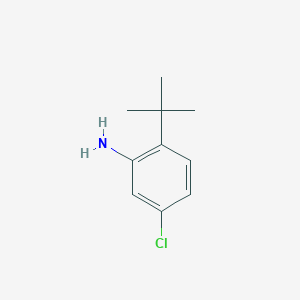

![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)

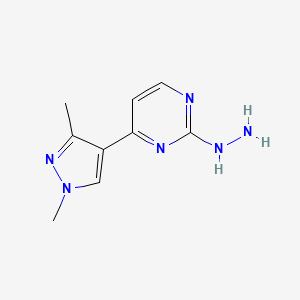

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2432435.png)

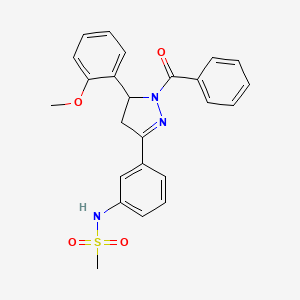

![4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2432443.png)

![methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate](/img/structure/B2432444.png)

amine](/img/structure/B2432447.png)